Phenolphthalein disulfate tripotassium salt trihydrate
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Overview
Description
Phenolphthalein disulfate tripotassium salt trihydrate is a derivative of phenolphthalein, a well-known pH indicator and chemical dye. This compound is characterized by its molecular formula C20H13O11S2K3 and a molecular weight of 646.77 g/mol . It is commonly used in various scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenolphthalein disulfate tripotassium salt trihydrate is synthesized through the sulfonation of phenolphthalein. The process involves the reaction of phenolphthalein with sulfuric acid, followed by neutralization with potassium hydroxide to form the tripotassium salt. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade sulfuric acid and potassium hydroxide, with stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phenolphthalein disulfate tripotassium salt trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The sulfonate groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonated phenolphthalein derivatives, while substitution reactions can produce a variety of functionalized phenolphthalein compounds .
Scientific Research Applications
Phenolphthalein disulfate tripotassium salt trihydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phenolphthalein disulfate tripotassium salt trihydrate involves its interaction with specific enzymes and molecular targets. For instance, as a substrate for arylsulfatase, the compound releases phenolphthalein upon enzymatic hydrolysis, which can be detected by a color change in the presence of an alkali . Additionally, it inhibits UDP-glucuronyl transferase by binding to the enzyme’s active site, thereby preventing the transfer of glucuronic acid to target molecules .
Comparison with Similar Compounds
Phenolphthalein disulfate tripotassium salt trihydrate can be compared with other phenolphthalein derivatives, such as:
Phenolphthalein: A widely used pH indicator with a simpler structure.
Phenolphthalein monophosphate: Another derivative used in biochemical assays.
Phenolphthalein diphosphate: Employed in similar applications as the tripotassium salt but with different reactivity and solubility properties.
This compound is unique due to its specific sulfonate groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tripotassium;2-[hydroxy-bis(4-sulfonatooxyphenyl)methyl]benzoate;trihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O11S2.3K.3H2O/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;;;;;;/h1-12,23H,(H,21,22)(H,24,25,26)(H,27,28,29);;;;3*1H2/q;3*+1;;;/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSPJIKXLFFJAN-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.O.O.O.[K+].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19K3O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62625-16-5 |
Source
|
Record name | Benzoic acid, 2-[hydroxybis[4-(sulfooxy)phenyl]methyl]-, potassium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tripotassium 2-[hydroxybis[4-(sulphonatooxy)phenyl]methyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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